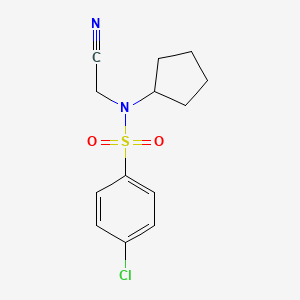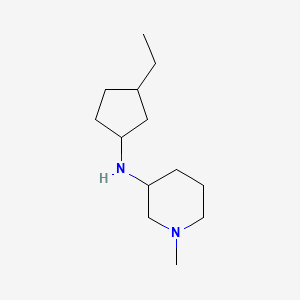![molecular formula C13H17N3O5 B7594955 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid, also known as DAPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. DAPAC is a cyclic amino acid derivative that contains a pyrimidine ring and an azepane ring. In
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid is not fully understood. However, it is believed that 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid interacts with proteins and peptides through hydrogen bonding and electrostatic interactions. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to bind to the active site of enzymes involved in the metabolism of amino acids and peptides.
Biochemical and Physiological Effects:
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and peptides. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has also been shown to have antitumor activity in vitro. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid in lab experiments is that it is a stable and readily available compound. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid is also relatively easy to synthesize. However, one of the limitations of using 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has not been extensively studied in vivo.
Orientations Futures
There are many future directions for the research on 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. One possible direction is to further explore the mechanism of action of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. Another possible direction is to study the in vivo effects of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid could be used as a building block to synthesize new bioactive compounds. Finally, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid could be used as a probe to study the binding properties of proteins and peptides.
Méthodes De Synthèse
The synthesis of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid involves the reaction between 2,4-dioxopyrimidine-1-acetic acid and 6-aminocaproic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid as a white solid with a melting point of 130-132°C.
Applications De Recherche Scientifique
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has shown potential applications in various biochemical and physiological research studies. It has been used as a substrate for enzymes involved in the metabolism of amino acids and peptides. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has also been used as a chiral building block in the synthesis of bioactive compounds. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been used as a probe to study the binding properties of proteins and peptides.
Propriétés
IUPAC Name |
1-[2-(2,4-dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c17-10-5-7-15(13(21)14-10)8-11(18)16-6-3-1-2-4-9(16)12(19)20/h5,7,9H,1-4,6,8H2,(H,19,20)(H,14,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGFKQDSQVSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)CN2C=CC(=O)NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)


![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)